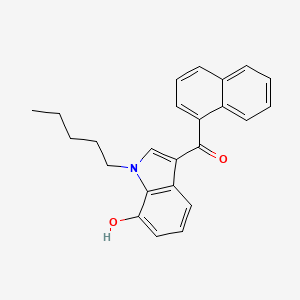

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone: is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. This compound is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . It is primarily used for research and forensic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 018. This process can be achieved through various chemical reactions, including phase I metabolism using human liver microsomes (HLMs) . The reaction conditions typically involve the use of specific enzymes and cofactors to facilitate the hydroxylation process.

Industrial Production Methods: The compound is usually prepared in small quantities in laboratory settings using controlled chemical reactions .

Analyse Des Réactions Chimiques

Types of Reactions: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products: : The major products formed from these reactions include various hydroxylated and reduced derivatives of JWH 018 .

Applications De Recherche Scientifique

Chemistry: : In chemistry, (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is used as an analytical reference standard for the quantification of JWH 018 and its metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: : Although not used directly in medicine, this compound is valuable in forensic toxicology to detect and quantify the presence of synthetic cannabinoids in biological samples .

Industry: : In the industry, this compound is used for quality control and standardization of synthetic cannabinoid products .

Mécanisme D'action

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exerts its effects by acting as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . This interaction leads to the activation of various signaling pathways involved in the modulation of pain, inflammation, and immune responses . The compound’s mechanism of action involves binding to the CB2 receptor, leading to changes in cellular activities and physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds include JWH 018 4-hydroxyindole metabolite, JWH 018 6-hydroxyindole metabolite, and other hydroxylated derivatives of JWH 018 .

Uniqueness: : (7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation position, which affects its binding affinity and selectivity for the CB2 receptor. This makes it a valuable tool for studying the structure-activity relationships of synthetic cannabinoids .

Activité Biologique

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a larger class of compounds known for their psychoactive properties. This compound has gained attention due to its structural similarities to other well-known cannabinoids and its potential biological activities, particularly in relation to cannabinoid receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C24H25NO

- Molecular Weight : 357.47 g/mol

- SMILES Notation : CCCCCn1cc(C(=O)c2cccc3ccccc23)c4ccccc14

This structure features an indole ring system connected to a naphthalene moiety, which is characteristic of many synthetic cannabinoids.

Synthetic cannabinoids primarily exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. The interaction with these receptors mimics the action of natural cannabinoids like THC (tetrahydrocannabinol).

Key Points on Mechanism:

- CB1 Receptors : Predominantly located in the central nervous system, influencing mood, memory, and appetite.

- CB2 Receptors : Primarily found in the peripheral nervous system and immune cells, playing a role in inflammation and pain modulation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Psychoactive Effects : Similar to THC, it can induce euphoria and altered sensory perception.

- Analgesic Properties : Potentially effective in pain relief through modulation of pain pathways.

- Anti-inflammatory Effects : May influence inflammatory responses via CB2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related synthetic cannabinoids:

Toxicological Considerations

The use of synthetic cannabinoids like this compound has been associated with adverse effects, including:

- Psychotropic Effects : Increased anxiety, paranoia, and hallucinations.

- Physical Health Risks : Cardiovascular issues and potential for addiction.

Propriétés

IUPAC Name |

(7-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-21(19-12-8-14-22(26)23(19)25)24(27)20-13-7-10-17-9-4-5-11-18(17)20/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAPOWHHSCCXIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017771 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-45-7 |

Source

|

| Record name | JWH-018 7-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.